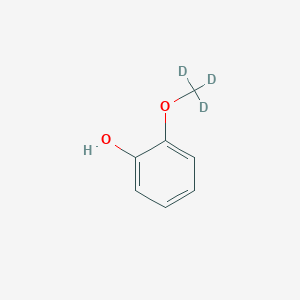
2-Methoxyphenol-d3
Übersicht
Beschreibung
2-Methoxyphenol-d3 (2-MP-d3) is a deuterated form of 2-methoxyphenol, which is a common organic compound found in various biological systems, including plants, animals, and humans. It is a phenolic compound that is used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthese von Naturstoffen
2-Methoxyphenol-Derivate, einschließlich 2-Methoxyphenol-d3, sind leicht zugänglich und können in der Totalsynthese von Naturstoffen verwendet werden . Sie sind besonders nützlich bei der Bildung von Diels-Alder-Addukten, die einzigartige Eigenschaften wie Regio- und Stereoselektivität und mindestens vier benachbarte stereogene Zentren in einem Schritt aufweisen . Dies macht sie wertvoll für den Aufbau komplexer Strukturen .
Herstellung von maskierten Ortho-Benzochinonen
2-Methoxyphenol-Derivate können verwendet werden, um maskierte Ortho-Benzochinone (MOBs) durch oxidative Dearomatisierung herzustellen . MOBs sind wichtige Zwischenprodukte in der organischen Synthese und wurden in der Totalsynthese von Naturstoffen verwendet .
Elektrokatalytische Hydrazinoxidation und Sensoranwendungen
2-Methoxyphenol kann elektrochemisch demethyliert werden, um oberflächengebundenes Brenzcatechin auf dem MWCNT (Mehrwandiges Kohlenstoff-Nanorohr) zu bilden, das dann für effiziente elektrokatalytische Hydrazinoxidation und Sensoranwendungen verwendet werden kann . Dieser Prozess wird durch Anlegen eines Vorspannungspotentials von 0,5 V gegenüber Ag/AgCl in einer neutralen pH-Lösung erleichtert .
Herstellung von stabilem, oberflächengebundenem Brenzcatechin
Die elektrochemische Demethylierung von 2-Methoxyphenol auf einer graphitischen Oberfläche führt zur Bildung eines stabilen und gut definierten Redoxpeaks, was die Bildung von oberflächengebundenem Brenzcatechin anzeigt . Diese Methode ist einfacher und schneller als herkömmliche Methoden, und es wurde gezeigt, dass das resultierende oberflächengebundene Brenzcatechinsystem für Hydrazinoxidations- und Sensorreaktionen hocheffizient ist .
Referenzstandard in der GC-MS-Analyse
This compound wird hauptsächlich als Referenzstandard in der Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse verwendet
Safety and Hazards
Wirkmechanismus
Target of Action
2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterium-labeled version of Guaiacol . Guaiacol is a phenolic compound that primarily targets Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-κB) . COX-2 is an enzyme involved in inflammation and pain, while NF-κB is a protein complex that controls DNA transcription and cell survival .
Mode of Action
Guaiacol-d3 inhibits the expression of COX-2 and the activation of NF-κB when stimulated by lipopolysaccharides (LPS) . This inhibition results in an anti-inflammatory activity , as it reduces the production of pro-inflammatory mediators .
Biochemical Pathways
The biochemical pathways affected by Guaiacol-d3 are those involving COX-2 and NF-κB. By inhibiting COX-2, Guaiacol-d3 can reduce the production of prostaglandins, which are key mediators of inflammation . The inhibition of NF-κB activation prevents the transcription of genes involved in inflammation and cell survival .
Result of Action
The primary result of Guaiacol-d3’s action is its anti-inflammatory effect . By inhibiting COX-2 expression and NF-κB activation, it reduces the production of pro-inflammatory mediators, potentially alleviating symptoms of inflammation .
Biochemische Analyse
Biochemical Properties
2-Methoxyphenol-d3 undergoes hepatic metabolism via the cytochrome P450 enzyme system . This system plays a crucial role in the metabolism of numerous drugs and compounds. The metabolic process of this compound involves a sequence of oxidation reactions, ultimately leading to the production of 2-methoxy-4-hydroxybenzoic acid and various other metabolites .
Cellular Effects
They can inhibit the expression of various cytokines and other pro-inflammatory proteins .
Molecular Mechanism
It is known to undergo a series of oxidation reactions as part of its metabolic process . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
This compound undergoes hepatic metabolism via the cytochrome P450 enzyme system . The metabolic process involves a sequence of oxidation reactions, leading to the production of 2-methoxy-4-hydroxybenzoic acid and various other metabolites .
Eigenschaften
IUPAC Name |
2-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480725 | |
| Record name | 2-Methoxyphenol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74495-69-5 | |
| Record name | 2-Methoxyphenol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)

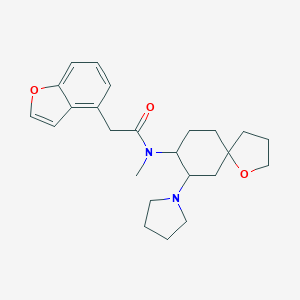

![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)

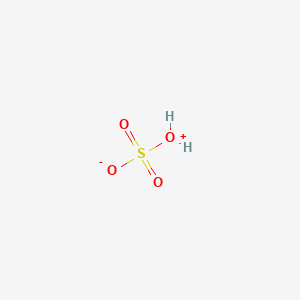
![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
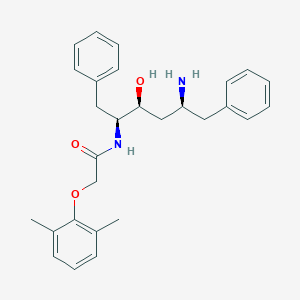
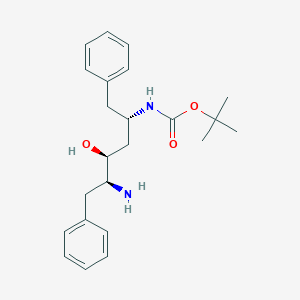
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)


